2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde
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Overview
Description
2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde is a chemical compound belonging to the naphthaldehyde family It is characterized by the presence of hydroxyl and methoxy groups attached to a naphthalene ring, which gives it unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde typically involves the reaction of 2-hydroxy-1-naphthaldehyde with methoxy reagents under controlled conditions. One common method is the methylation of 2-hydroxy-1-naphthaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Hydroxy-5,6-dimethoxy-1-naphthoic acid.
Reduction: 2-Hydroxy-5,6-dimethoxy-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. For instance, its fluorescence properties are attributed to excited-state intramolecular proton transfer (ESIPT), where the compound undergoes a tautomeric shift upon excitation, leading to fluorescence emission . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Lacks the methoxy groups, making it less hydrophobic and altering its reactivity.
2,3-Dimethoxy-1-naphthaldehyde: Similar structure but with methoxy groups at different positions, affecting its chemical properties and applications.
4-Hydroxy-5,6-dimethoxy-2-naphthaldehyde:
Uniqueness
2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or photophysical characteristics.
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-hydroxy-5,6-dimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O4/c1-16-12-6-4-8-9(13(12)17-2)3-5-11(15)10(8)7-14/h3-7,15H,1-2H3 |
InChI Key |
RLNGZZITYCVOMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(C=C2)O)C=O)OC |
Origin of Product |
United States |
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